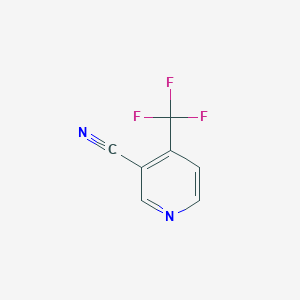

4-(Trifluoromethyl)nicotinonitrile

概要

説明

4-(Trifluoromethyl)nicotinonitrile (CAS RN 13600-43-6) is a pyridine-based compound with the molecular formula C₇H₃F₃N₂ and a molecular weight of 172.11 g/mol . It is characterized by a trifluoromethyl (-CF₃) group at the 4-position and a cyano (-CN) group at the 3-position of the pyridine ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity and stability. Physical properties include a boiling point of 75–77°C and a purity grade of 97% in commercial supplies .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)nicotinonitrile involves the reaction of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile with appropriate reagents . Another method includes the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile under alkaline conditions . The reaction temperature typically ranges from 50-100°C, and the reaction time is between 3-9 hours .

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. For instance, using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials can lead to efficient production of this compound .

化学反応の分析

Types of Reactions: 4-(Trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(Trifluoromethyl)nicotinic acid.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Substitution: It can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products:

Oxidation: 4-(Trifluoromethyl)nicotinic acid.

Reduction: Various reduced derivatives depending on the specific reaction conditions.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

Chemical Synthesis and Preparation

The synthesis of 4-(trifluoromethyl)nicotinonitrile is typically achieved through multi-step reactions involving various precursors. A notable preparation method involves the use of trifluoroacetyl chloride and 3-amino acrylonitrile. This process includes:

- Acylation : The reaction begins with the acylation of vinyl ethyl ether using trifluoroacetyl chloride.

- Cyclization : Following acylation, cyclization occurs to form the desired nitrile compound.

- Hydrolysis : The final step often involves hydrolysis to yield high-purity this compound with yields exceeding 90% in some cases .

This compound is primarily recognized for its role as a precursor to flonicamid, a widely used insecticide. Flonicamid acts as an insect growth regulator and has shown effectiveness against various pests, particularly aphids. The biological activity can be summarized as follows:

- Mechanism of Action : Flonicamid disrupts feeding behavior in pests, leading to starvation without significant toxicity to non-target organisms .

- Efficacy : Studies have demonstrated that TFM-N derivatives exhibit potent insecticidal properties against species such as Myzus persicae (green peach aphid), showcasing moderate to high systemic effects .

Case Study 1: Flonicamid Development

Flonicamid was developed from this compound and has been registered in over 41 countries for agricultural use. It is primarily applied in foliar treatments for crops such as potatoes, cereals, and various fruits . The compound's unique mode of action allows it to effectively target resistant pest populations.

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthetic routes for TFM-N to enhance yield and reduce costs. For instance, a method utilizing inexpensive raw materials and straightforward operational procedures has been developed, achieving high yields with minimal environmental impact . This approach is pivotal for industrial-scale production.

Comparative Data Table

| Property | This compound | Flonicamid |

|---|---|---|

| Chemical Formula | CHFN | CHFNO |

| Primary Use | Intermediate for insecticides | Insect growth regulator |

| Efficacy Against | Aphids | Aphids, whiteflies |

| Registration Status | Not directly registered | Registered in 41 countries |

| Environmental Impact | Low toxicity to non-target species | Low toxicity; safe for mammals |

作用機序

The mechanism of action of 4-(Trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in the development of insecticides like flonicamid, derivatives of this compound inhibit the feeding behavior of aphids by targeting their nervous system . This compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in research and development.

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares 4-(trifluoromethyl)nicotinonitrile with its derivatives and analogs, focusing on structural modifications, synthetic routes, and applications.

Structural Modifications and Physicochemical Properties

Key Observations:

- Electron-withdrawing groups (-Cl, -CF₃) increase reactivity for cross-coupling reactions, while bulky substituents (-thienyl, -benzylthio) improve solubility and biological targeting .

- Chlorine atoms at positions 2 and 6 (e.g., 2,6-dichloro derivative) correlate with higher toxicity, limiting applications to non-therapeutic uses like agrochemicals .

- Nitro and aromatic groups (e.g., SC-D) enhance binding affinity to protein targets, making them suitable for neurodegenerative disease research .

生物活性

4-(Trifluoromethyl)nicotinonitrile is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of nicotinonitriles, characterized by the presence of a trifluoromethyl group that enhances its lipophilicity and biological activity. The molecular formula for this compound is C7H4F3N, and its structure features a pyridine ring with a cyano group and a trifluoromethyl substituent.

Insecticidal and Molluscicidal Properties

Research indicates that derivatives of nicotinonitrile, including this compound, exhibit significant insecticidal and molluscicidal activities. A study demonstrated that these compounds effectively reduced acetylcholinesterase (AChE) levels in land snails (M. cartusiana), indicating potential as molluscicides. The reduction in AChE levels was measured at various concentrations, revealing a dose-dependent relationship:

| Compound | AChE Reduction (fold) | ALT Increase (fold) | AST Increase (fold) |

|---|---|---|---|

| 4a | 1.29 | 2.48 | 1.97 |

| 4b | 1.24 | 1.66 | 1.25 |

| Control | - | - | - |

These findings suggest that the compound may disrupt normal physiological functions in target organisms, leading to increased transaminase levels indicative of cellular damage .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production .

A comparative analysis of antimicrobial efficacy revealed:

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 31.2 |

These results highlight the potential for developing new antimicrobial agents based on this compound .

Case Study: Molluscicidal Effects on M. cartusiana

In a controlled laboratory study, various concentrations of this compound were administered to M. cartusiana snails over a period of 72 hours. Observations included significant histopathological changes in the digestive glands, characterized by vacuolization and loss of function, correlating with biochemical changes such as elevated ALT and AST levels .

Case Study: Antimicrobial Efficacy Against Biofilms

Another study focused on the ability of the compound to disrupt biofilms formed by Staphylococcus aureus. The biofilm inhibition concentration (MBIC) was determined to be significantly lower than that required for planktonic cells, suggesting enhanced efficacy against biofilm-associated infections:

| Bacterial Strain | MBIC (μg/mL) |

|---|---|

| MRSA | 62.216 |

| SE | 31.108 |

This indicates that the compound could be effective in treating chronic infections where biofilm formation is prevalent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions affect yield?

The compound can be synthesized via a two-step protocol starting from cyanoacetamide and ethyl trifluoroacetoacetate. Cyclization followed by chlorination yields the product with a total yield of 82% under mild conditions (ambient temperature, aqueous medium) . Alternative methods involve halogenation of preformed pyridine intermediates, as described in WO-A 98/57969, where nitrile groups are introduced via hydrolysis or substitution reactions . Key factors affecting yield include solvent choice (e.g., DMF for cyclization), stoichiometry of chlorinating agents (e.g., POCl₃), and reaction time optimization.

Q. How is structural characterization of this compound performed, and what spectral data are critical?

Structural validation typically employs ¹H NMR (e.g., δ 8.75 ppm for pyridine protons), MS (m/z 172.11 [M+H]⁺), and elemental analysis . For advanced confirmation, ¹³C NMR and FT-IR (e.g., C≡N stretch at ~2230 cm⁻¹) are used. Cross-referencing with databases like NIST ensures accuracy, though inconsistencies in melting points (e.g., 35–40°C vs. 75–77°C) may arise from polymorphic forms or purity differences .

Q. What are the physicochemical properties of this compound relevant to handling and storage?

Key properties include:

- Molecular weight : 172.11 g/mol

- Melting point : 35–40°C (varies by purity)

- Boiling point : 75–77°C at reduced pressure

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but poorly soluble in water . Stability studies suggest degradation under prolonged UV exposure, necessitating storage in amber vials at 2–8°C .

Advanced Research Questions

Q. How does this compound serve as a precursor in bioactive molecule synthesis?

The nitrile group undergoes hydrolysis to carboxylic acids (e.g., 4-trifluoromethylnicotinic acid) for agrochemicals , while halogen substituents enable cross-coupling (Suzuki, Buchwald-Hartwig) to generate derivatives like LY3522348, a ketohexokinase inhibitor . For example, Pd-catalyzed amination with azetidines yields analogs with sub-µM IC₅₀ values . Reaction pathways are summarized below:

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) analyze binding affinities to targets like EGFR or KHK. For LY3522348, scaffold optimization involved pharmacophore modeling to enhance KHK-A/C selectivity, reducing off-target effects . QSAR models using Hammett constants (σₘ for -CF₃: 0.54) correlate electronic effects with antiproliferative activity .

Q. How are analytical discrepancies in spectral data resolved during derivative characterization?

Contradictions in NMR or MS data (e.g., unexpected peaks in ¹H NMR) are addressed via:

- High-resolution MS to confirm molecular formulae.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography for unambiguous structural determination, as applied to 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives .

Q. What strategies mitigate cytotoxicity in this compound-based drug candidates?

Structure-toxicity relationships reveal that replacing chlorine with methoxy groups reduces hepatotoxicity. For example, 4-methoxy-6-phenyl analogs showed 10-fold lower cytotoxicity (IC₅₀ > 50 µM) compared to chloro-substituted versions (IC₅₀ ~5 µM) in HepG2 assays . Metabolic stability is enhanced via deuteration at labile positions (e.g., C-5 of pyridine) .

特性

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIRCRHQLUNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371569 | |

| Record name | 4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-43-6 | |

| Record name | 4-(Trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。